![molecular formula C7H6ClN3O B13919338 1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13919338.png)
1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- is a heterocyclic compound that belongs to the class of pyrrolotriazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused to a triazine ring, with a chlorine atom and a methyl group attached, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- can be achieved through various synthetic routes. One common method involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines followed by regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted pyrroles . This process typically requires high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide (NaOMe) or phosphorus oxychloride (POCl3) .
Industrial Production Methods
In an industrial setting, continuous flow chemistry tools can be employed to streamline the synthesis process. For example, the amination step can be adapted to continuous flow by applying in situ monochloramine synthesis and utilizing a process-friendly soluble base like potassium tert-butoxide (KOt-Bu) . This approach enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Various nucleophiles, often under basic conditions or with the aid of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrrolotriazinones.
Scientific Research Applications
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes, benefiting from its unique chemical properties.
Mechanism of Action
The mechanism of action of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- involves its interaction with specific molecular targets, such as kinases and other enzymes. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular signaling pathways. This inhibition can result in the modulation of various biological processes, including cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: Another pyrrolotriazinone with similar biological activities but different substitution patterns.
Pyrrolo[1,2-d][1,3,4]oxadiazine: A precursor in the synthesis of pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one compounds.
Uniqueness
Pyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, 1-chloro-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential as a versatile building block in synthetic chemistry .
Properties
Molecular Formula |
C7H6ClN3O |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
1-chloro-7-methyl-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C7H6ClN3O/c1-4-2-5-6(8)9-10-7(12)11(5)3-4/h2-3H,1H3,(H,10,12) |
InChI Key |
XWKXTAXJVHCYRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)C(=NNC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



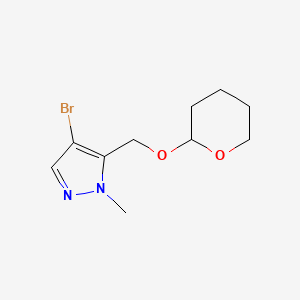
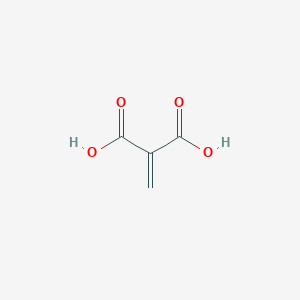
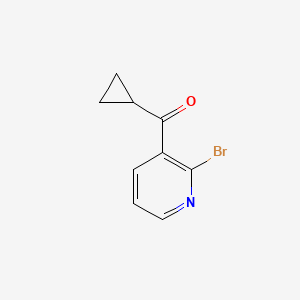
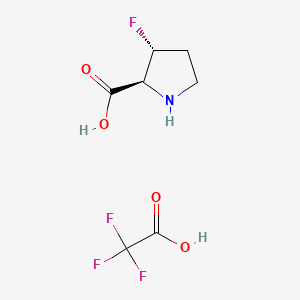

![Ethyl 5-acetyl-4-methyl-2-[[2-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetyl]amino]-3-thiophenecarboxylate](/img/structure/B13919291.png)
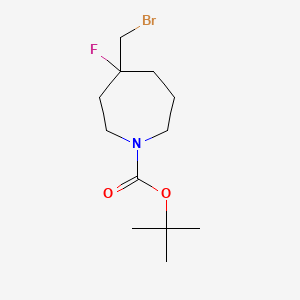
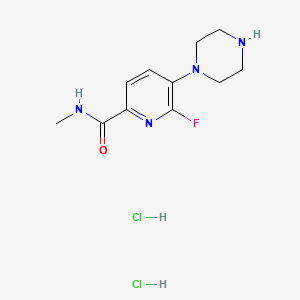
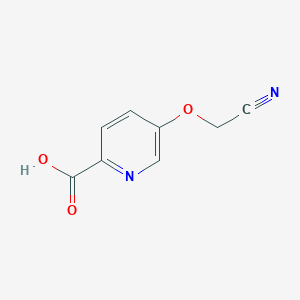



![1-[3'-(Trifluoromethyl)[1,1'-biphenyl]-2-yl] ethanone](/img/structure/B13919335.png)
